N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
This compound features a hybrid heterocyclic scaffold comprising an imidazo[1,2-b]pyrazole core linked via an ethyl group to a 5-(furan-2-yl)isoxazole-3-carboxamide moiety.
Properties
IUPAC Name |
5-(furan-2-yl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-15(11-10-13(23-18-11)12-2-1-9-22-12)16-5-6-19-7-8-20-14(19)3-4-17-20/h1-4,7-10H,5-6H2,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCHTXULIGWQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCN3C=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.
Imidazo[1,2-b]pyrazole Synthesis: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Furan-2-ylisoxazole Synthesis: This involves the formation of the isoxazole ring, often through a 1,3-dipolar cycloaddition reaction.
Coupling Reaction: The final step involves coupling the imidazo[1,2-b]pyrazole and furan-2-ylisoxazole moieties through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyrazole ring, potentially converting it to a dihydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroimidazo[1,2-b]pyrazole derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
a) N-(2-(1H-Pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide (CAS 943820-93-7)
- Structural Difference : Replaces the imidazo[1,2-b]pyrazole with a simpler pyrazole ring.
- Molecular Formula : C₁₃H₁₂N₄O₃ (MW 272.26) vs. the target compound’s imidazo-fused system.
- Storage at 2–8°C suggests stability concerns shared with the target compound .
b) 5-(Furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide (CAS 2034521-04-3)
- Structural Difference : Incorporates a 1,2,4-oxadiazole linker and 1-methylpyrazole instead of imidazo-pyrazole.
- Molecular Formula : C₁₅H₁₂N₆O₄ (MW 340.29).
- Implications : The oxadiazole linker may improve metabolic stability compared to the ethyl linker in the target compound. However, the higher molecular weight could limit bioavailability .
Modifications in the Isoxazole-Furan Domain
a) Ranitidine-Related Compounds
- Example: Ranitidine nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide).
- Comparison: Shares a furan moiety but lacks the isoxazole-carboxamide group. The dimethylamino group in ranitidine derivatives enhances H₂ receptor antagonism, whereas the target compound’s furan-isoxazole system may favor kinase inhibition .
b) 5-(Furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide (CAS 2034531-36-5)
- Structural Difference : Replaces the ethyl-imidazo-pyrazole with a triazolo-pyridine-oxadiazole system.
- Molecular Formula : C₁₈H₁₃N₇O₄ (MW 391.3).
- However, the larger structure may reduce cell permeability .
Physicochemical and Pharmacokinetic Properties
Key Research Findings and Gaps
- Synthetic Challenges: notes temporary unavailability of the pyrazole analog, hinting at possible synthesis difficulties for the target compound .
- Data Gaps : Melting points, solubility, and in vitro efficacy data are absent for most analogs, limiting direct comparisons.
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining an imidazo[1,2-b]pyrazole moiety with an isoxazole and a furan ring. The molecular formula is , and its molecular weight is approximately 286.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄O₃ |
| Molecular Weight | 286.29 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It has been observed that similar compounds can bind to multiple receptors, leading to altered cellular responses.
- Biochemical Pathways : The compound's structure suggests potential interactions with pathways related to cancer progression and neurodegenerative diseases.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Some studies have reported that imidazo[1,2-b]pyrazole derivatives can inhibit tumor cell growth.
- Antimicrobial Properties : There is evidence suggesting that these compounds may possess antimicrobial effects against various pathogens.
- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Anticancer Effects :
- A study demonstrated that imidazo[1,2-b]pyrazole derivatives significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through caspase activation.
-
Research on Neuroprotective Properties :
- Another study highlighted the neuroprotective effects of imidazo[1,2-b]pyrazole derivatives in models of neurodegeneration. Results indicated a reduction in neuronal cell death and improved cognitive function in animal models.
-
Antimicrobial Activity Assessment :
- A recent investigation evaluated the antimicrobial efficacy of various imidazo[1,2-b]pyrazole compounds against drug-resistant bacterial strains, showing promising results in inhibiting bacterial growth.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Solubility : The solubility in aqueous media is a significant factor influencing bioavailability.
- Metabolism : Studies suggest that metabolic pathways involving cytochrome P450 enzymes may play a role in the compound's pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
